(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol
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Overview
Description
The compound “(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be a derivative of a natural product or a synthetic analog with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and methoxy groups, and the construction of the oxan-2-yl moieties. Key steps might include:
Cyclization reactions: to form the core structure.
Hydroxylation and methoxylation: reactions to introduce the functional groups.
Glycosylation: reactions to attach the oxan-2-yl groups.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of chiral catalysts: or to ensure the correct stereochemistry.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the production of pharmaceuticals or other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Potential mechanisms could include:
Binding to specific receptors: or .
Modulation of signaling pathways: .
Inhibition of key enzymes: involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Steroids: Similar core structure but different functional groups.
Glycosides: Similar sugar moieties but different aglycone parts.
Terpenoids: Similar complexity and stereochemistry but different core structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, stereochemistry, and potential biological activity, which distinguishes it from other similar compounds.
Properties
CAS No. |
111036-40-9 |
---|---|
Molecular Formula |
C39H68O13 |
Molecular Weight |
744.96 |
IUPAC Name |
(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol |
InChI |
InChI=1S/C39H68O13/c1-19(2)27(51-36-33(32(48-7)26(43)17-49-36)52-35-31(45)30(44)28(47-6)18-50-35)9-8-20(3)22-15-24(41)34-38(22,5)13-11-29-37(4)12-10-21(40)14-23(37)25(42)16-39(29,34)46/h19-36,40-46H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29-,30+,31-,32+,33-,34-,35+,36+,37+,38-,39+/m1/s1 |
InChI Key |
PNXXAXCKZZZXOT-ARAQIDHNSA-N |
SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)OC)OC6C(C(C(CO6)OC)O)O |
Origin of Product |
United States |
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